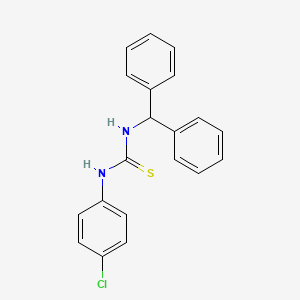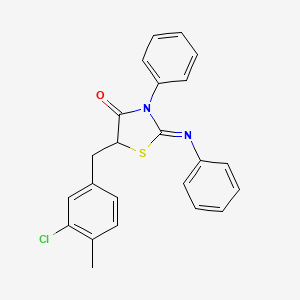![molecular formula C26H37NO5 B11079575 2-(2-Hydroxyethyl)-12-isopropyl-6,9A-dimethyl-1,3-dioxohexadecahydro-3B,11-ethenonaphtho[2,1-E]isoindole-6-carboxylic acid](/img/structure/B11079575.png)
2-(2-Hydroxyethyl)-12-isopropyl-6,9A-dimethyl-1,3-dioxohexadecahydro-3B,11-ethenonaphtho[2,1-E]isoindole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, isn’t it? Let’s break it down. The systematic name reveals its complex structure, but we’ll refer to it as Compound X for simplicity. Compound X belongs to the class of indole derivatives, which are significant heterocyclic systems found in natural products and drugs. These molecules play essential roles in cell biology and have garnered attention due to their biological activity against cancer cells, microbes, and various disorders.
Preparation Methods
Synthetic Routes::
Fischer Indolization Reaction:
Other Approaches:
- Unfortunately, specific industrial production methods for Compound X are not widely documented. Research in this area is ongoing.
Chemical Reactions Analysis
Reactivity::
- Compound X undergoes various reactions, including:
Oxidation: Oxidative transformations can modify its functional groups.
Reduction: Reduction reactions alter its chemical properties.
Substitution: Substituents can be introduced or replaced.
Common Reagents and Conditions:
- The specific products formed depend on the reaction conditions and starting materials. Further research is needed to explore these outcomes.
Scientific Research Applications
Compound X finds applications in various fields:
Chemistry: As a versatile building block for synthesizing other compounds.
Biology: Investigating its effects on cellular processes.
Medicine: Potential therapeutic applications.
Industry: Utilized in the development of novel materials.
Mechanism of Action
- Compound X likely exerts its effects through interactions with specific molecular targets and signaling pathways. Detailed studies are essential to uncover its precise mechanism.
Comparison with Similar Compounds
- While Compound X is unique due to its intricate structure, it shares features with related indole derivatives. Some similar compounds include:
- Compound Y): A structurally related indole derivative.
- Compound Z): Another member of this chemical family.
Properties
Molecular Formula |
C26H37NO5 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
15-(2-hydroxyethyl)-5,9-dimethyl-14,16-dioxo-19-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-5-carboxylic acid |
InChI |
InChI=1S/C26H37NO5/c1-14(2)16-13-26-9-6-17-24(3,7-5-8-25(17,4)23(31)32)18(26)12-15(16)19-20(26)22(30)27(10-11-28)21(19)29/h13-15,17-20,28H,5-12H2,1-4H3,(H,31,32) |
InChI Key |
OIKFDHXDOGJMOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)CCO)(CCCC4(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,3,3-trifluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)amino]-2-(phenylformamido)propanoate](/img/structure/B11079492.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B11079493.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11079506.png)
![N-(4-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079513.png)

![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methyl-N-phenylpropanamide](/img/structure/B11079523.png)
![5-[6-Hydroxy-2-(isobutyrylamino)-9H-purin-9-YL]-2-(hydroxymethyl)tetrahydro-3-furanyl 2-methylpropanoate](/img/structure/B11079534.png)

![2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-mesitylacetamide](/img/structure/B11079537.png)

![4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B11079543.png)
![Ethyl 4-(3-[2-(4-chlorophenyl)ethyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11079544.png)
![4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11079552.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B11079561.png)
